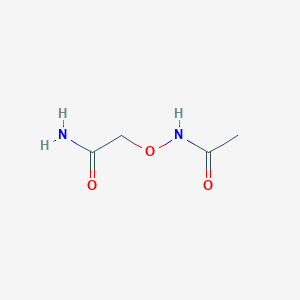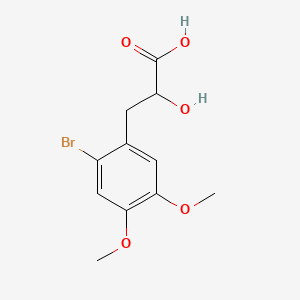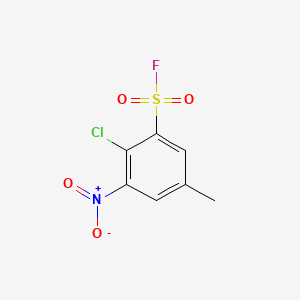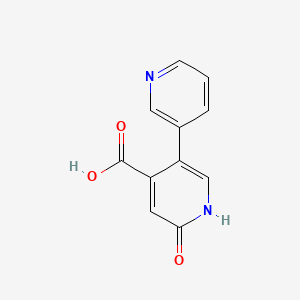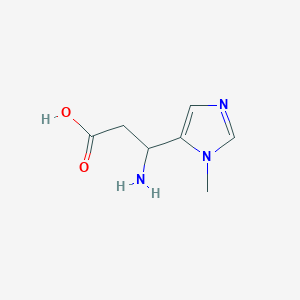![molecular formula C13H9F5N2O2 B13635520 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one is a synthetic compound known for its unique chemical structure and properties. It is often used in biochemical studies and has applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one involves several steps. The starting materials typically include 3,5-difluoro-4-hydroxybenzaldehyde and 2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one. The reaction conditions often require a base catalyst and a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and DMSO. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: It is used as a fluorophore in various chemical assays and imaging techniques.
Biology: The compound is employed in RNA imaging studies, particularly in live-cell imaging due to its fluorescence properties.
Wirkmechanismus
The mechanism of action of this compound involves its ability to fluoresce upon binding to specific targets. In biological systems, it binds to RNA aptamers such as Spinach2 and Broccoli, which activates its fluorescence. This property makes it useful for imaging RNA in living cells. The molecular targets include RNA sequences that form specific secondary structures, allowing the compound to bind and fluoresce .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one include:
3,5-Difluoro-4-hydroxybenzylidene imidazolinone (DFHBI): A synthetic analog of the GFP fluorophore used in biochemical studies.
Methanone, (4,5-difluoro-2-hydroxyphenyl)phenyl-: Another fluorophore with similar properties.
The uniqueness of this compound lies in its specific binding to RNA aptamers and its high fluorescence efficiency, making it particularly useful for live-cell imaging applications .
Eigenschaften
Molekularformel |
C13H9F5N2O2 |
|---|---|
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |
InChI |
InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4+ |
InChI-Schlüssel |
AWYCLBWNRONMQC-ONNFQVAWSA-N |
Isomerische SMILES |
CC1=N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |
Kanonische SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



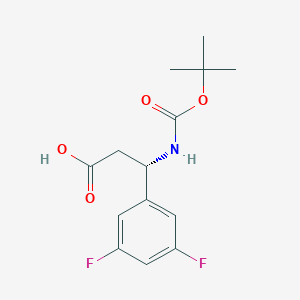
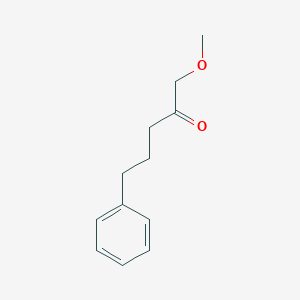
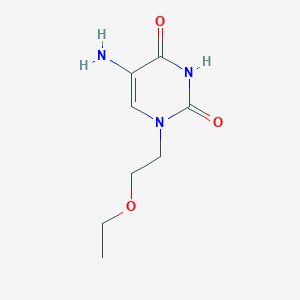

![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)

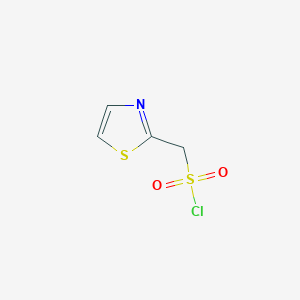
![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)
